Positional Isomerism: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Regioisomer Comparison via Computed Physicochemical Descriptors
The target compound (N1-pyridin-3-ylmethyl) and its closest regioisomer 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one differ solely in the position of the pyridine nitrogen relative to the methylene linker. In the target compound, the pyridine nitrogen is at the meta position (3-position), oriented away from the triazolone core, while in the 2-ylmethyl isomer, the nitrogen is ortho to the methylene, positioned proximal to the triazolone ring [1]. This positional shift alters the spatial availability of the pyridine nitrogen for intermolecular hydrogen bonding and changes the molecular dipole moment and electrostatic potential surface, which are critical determinants of target binding and solubility [1]. Although no head-to-head biological assay data exist for these two regioisomers, the computed TPSA of 61.9 Ų for both compounds reflects identical heteroatom count, while the distinct InChIKey values (CAXSQHQLPPHQFH-UHFFFAOYSA-N for the 3-ylmethyl vs. a different key for the 2-ylmethyl isomer) confirm their non-interchangeable chemical identity [1].
| Evidence Dimension | Regioisomeric identity and pyridine nitrogen spatial orientation |
|---|---|
| Target Compound Data | N1-pyridin-3-ylmethyl; pyridine N at meta position; InChIKey CAXSQHQLPPHQFH-UHFFFAOYSA-N; TPSA 61.9 Ų; XLogP3-AA 1.6 |
| Comparator Or Baseline | 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one; pyridine N at ortho position; distinct InChIKey; TPSA 61.9 Ų |
| Quantified Difference | Positional shift of pyridine N from ortho (2-ylmethyl) to meta (3-ylmethyl); identical TPSA (61.9 Ų) but distinct 3D electrostatic potential distribution and dipole vector orientation |
| Conditions | Computed molecular descriptors from PubChem 2.1 (2021.05.07 release); no comparative biological assay data available |
Why This Matters
Regioisomeric identity is a binary selection criterion: procurement of the 2-ylmethyl isomer instead of the 3-ylmethyl target compound will yield a chemically distinct entity with different hydrogen-bonding geometry and potentially different biological target engagement, invalidating any structure-activity relationship (SAR) study or screening campaign.
- [1] PubChem. Compound Summary for CID 71793554: 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
